2,2'-(Thietane-3,3-diyl)bis(ethan-1-ol)
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Overview
Description
2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) is a chemical compound with the molecular formula C₇H₁₄O₂S and a molecular weight of 162.07 g/mol . This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and two ethan-1-ol groups attached to the ring. The presence of the thietane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) typically involves the reaction of primary or secondary 1,3-diols with disulfides in the presence of triphenylphosphine (Ph₃P) or tributylphosphine (Bu₃P) . The reaction conditions are carefully controlled to ensure selective synthesis of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The ethan-1-ol groups can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) involves its interaction with molecular targets and pathways within biological systems. The thietane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ethan-1-ol groups may also play a role in these interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) can be compared with other similar compounds, such as:
2,2’-(Thietane-3,3-diyl)bis(methanol): Similar structure but with methanol groups instead of ethan-1-ol groups.
2,2’-(Thietane-3,3-diyl)bis(propane-1-ol): Similar structure but with propane-1-ol groups instead of ethan-1-ol groups.
The uniqueness of 2,2’-(Thietane-3,3-diyl)bis(ethan-1-ol) lies in its specific combination of the thietane ring and ethan-1-ol groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-(2-hydroxyethyl)thietan-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c8-3-1-7(2-4-9)5-10-6-7/h8-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUNLCJEEIFLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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